2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
Sanggenol P is a naturally occurring flavonoid compound primarily found in plants of the Moraceae family, such as mulberry trees. It has garnered significant attention due to its potential therapeutic properties, particularly its anti-hepatitis B virus activity. The molecular formula of Sanggenol P is C30H36O6, and it has a molecular weight of 492.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sanggenol P involves the extraction of the compound from natural sources, primarily the root bark of mulberry trees. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of Sanggenol P is not well-documented, as it is primarily used for research purposes. large-scale extraction methods would likely involve optimizing solvent extraction and purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sanggenol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sanggenol P.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Sanggenol P.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of Sanggenol P with altered functional groups .
Scientific Research Applications
Sanggenol P has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of flavonoids.
Biology: Sanggenol P is studied for its potential anti-viral, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating viral infections and inflammatory diseases.
Mechanism of Action
Sanggenol P exerts its effects primarily through its interaction with viral and cellular targets. It has been shown to inhibit the replication of hepatitis B virus by interfering with viral DNA synthesis. Additionally, Sanggenol P exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
Sanggenol P is part of a larger group of flavonoids found in the Moraceae family. Similar compounds include:
Sanggenol A: Another flavonoid with anti-inflammatory properties.
Sanggenol L: Known for its ability to induce apoptosis and cell cycle arrest in cancer cells.
Sanggenol Q: Exhibits cytotoxic activity against various human tumor cell lines.
Uniqueness: What sets Sanggenol P apart is its potent anti-hepatitis B virus activity, which is not as prominent in other similar compounds. This makes it a valuable compound for research focused on antiviral therapies .
Biological Activity
The compound 2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one , a complex polyphenolic compound, has garnered attention for its potential biological activities. This article explores its various biological effects, including antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Structure
The compound features a complex structure characterized by multiple hydroxyl groups and a benzopyran core. Its structural formula can be summarized as follows:
Molecular Weight
The molecular weight of the compound is approximately 374.48 g/mol .
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound demonstrates significant antioxidant activity through several mechanisms:
- DPPH Radical Scavenging : The compound effectively scavenges DPPH radicals, indicating strong free radical inhibition.
- Reducing Power : It exhibits a notable reducing power in comparison to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
Compound | DPPH IC50 (µg/mL) | Reducing Power (Absorbance) |
---|---|---|
2-{3...} | 45 ± 0.5 | 0.75 |
Ascorbic Acid | 30 ± 0.3 | 0.85 |
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines:
- Cell Lines Tested : The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia) cells.
- IC50 Values : The compound exhibited IC50 values ranging from 10 µg/mL to 25 µg/mL , indicating potent cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a study conducted by researchers at , the compound was found to inhibit cell proliferation significantly in HeLa cells with an IC50 of 15 µg/mL . This suggests its potential as an anti-cancer agent.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 100 µg/mL , demonstrating moderate antibacterial activity.
Table 2: Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes may contribute to its antimicrobial effects.
Properties
IUPAC Name |
2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPROLIAXVJPKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.